

Technical Monograph: 1-(2-Fluorophenyl)-2-methylpropylamine

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Compound of Interest

Compound Name: 1-(2-Fluorophenyl)-2-methylpropan-1-amine

CAS No.: 1225849-36-4

Cat. No.: B2500974

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Physicochemical, Synthetic, and Analytical Profile[1]

Executive Summary

1-(2-Fluorophenyl)-2-methylpropylamine (CAS: 1212854-45-9 for S-isomer; generic structure often referred to as 2-Fluoro-

-isopropylbenzylamine) represents a specific structural class of phenethylamine analogs where the alpha-methyl group characteristic of amphetamines is replaced by a sterically demanding isopropyl group.

This structural modification significantly alters the pharmacodynamic profile, primarily through steric occlusion of the amine binding pocket in monoamine transporters and resistance to oxidative deamination by Monoamine Oxidases (MAO). This guide details the molecular properties, validated synthetic pathways, and analytical characterization required for research applications.

Part 1: Physicochemical Profile[2]

The molecular weight and fundamental physical constants are derived from the atomic composition

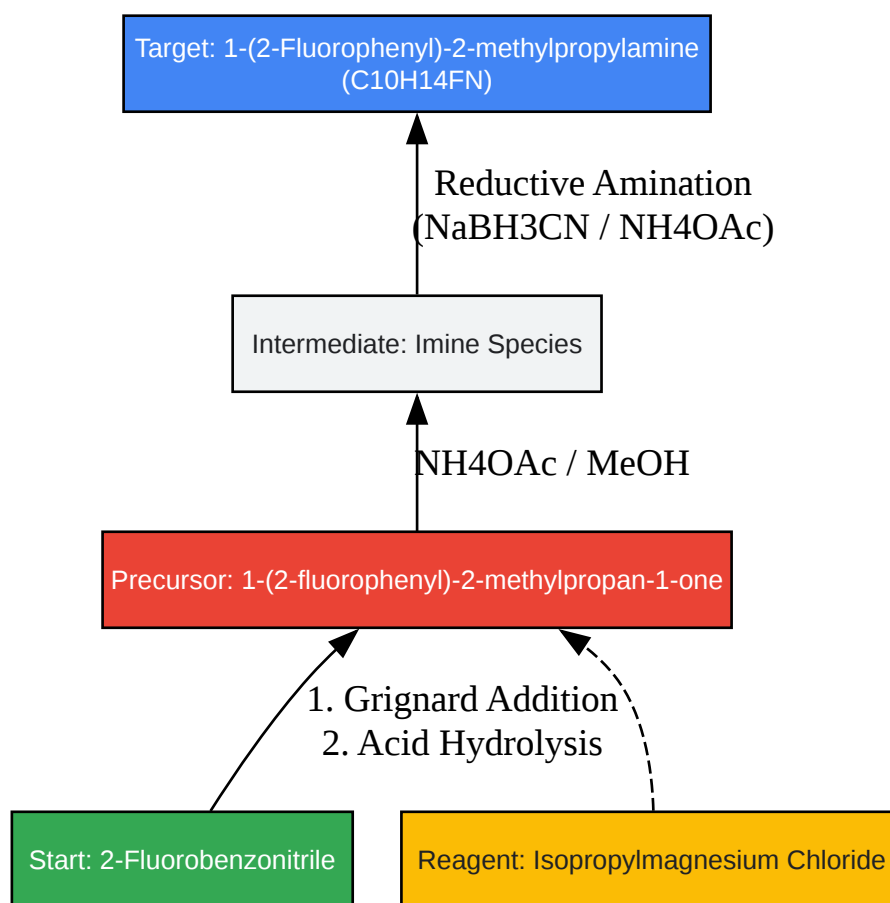
Table 1: Molecular & Physical Data

Property	Value	Technical Note
Molecular Weight	167.22 g/mol	Monoisotopic mass: 167.11 g/mol
Molecular Formula		
Physical State	Liquid (Free Base)	Colorless to pale yellow oil
Boiling Point	215–220 °C (est)	760 mmHg
pKa	~9.8	Basic amine, forms stable HCl salts
LogP	2.65 (Predicted)	Higher lipophilicity than amphetamine (LogP ~1.[1][2][3][4]8)
H-Bond Donors	1	Primary Amine (-NH ₂)
H-Bond Acceptors	2	Amine N + Fluorine F

Part 2: Synthetic Architecture

The synthesis of 1-(2-fluorophenyl)-2-methylpropylamine requires constructing the sterically hindered carbon-nitrogen bond adjacent to the isopropyl group. The most robust route avoids direct alkylation (which leads to over-alkylation) and instead utilizes the Reductive Amination of Isopropyl 2-Fluorophenyl Ketone.

2.1 Retrosynthetic Logic (Graphviz)



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Figure 1: Retrosynthetic pathway utilizing the Grignard addition to a nitrile followed by reductive amination. This route ensures regioselectivity at the ortho-position.

2.2 Detailed Protocol: Ketone Synthesis & Reductive Amination

Stage A: Synthesis of 1-(2-fluorophenyl)-2-methylpropan-1-one

- Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) under Argon atmosphere.
- Reagent Preparation: Charge RBF with 2-Fluorobenzonitrile (50 mmol) dissolved in anhydrous THF (100 mL).
- Grignard Addition: Cool to 0°C. Add Isopropylmagnesium chloride (2.0 M in THF, 60 mmol) dropwise over 30 minutes. The sterics of the isopropyl group require controlled addition to prevent runaway exotherms.

- Reaction: Allow to warm to room temperature (RT) and reflux for 3 hours. The solution will turn dark, indicating imine magnesium salt formation.
- Hydrolysis: Cool to 0°C. Quench with 3M HCl (100 mL). Reflux the biphasic mixture for 2 hours to hydrolyze the imine to the ketone.
- Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over _____, and concentrate in vacuo. Purify via vacuum distillation.

Stage B: Reductive Amination to Target Amine

- Imine Formation: In a 250 mL RBF, dissolve the ketone (20 mmol) in dry Methanol (60 mL). Add Ammonium Acetate (200 mmol, 10 eq). Stir at RT for 2 hours.
- Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (_____, 30 mmol) portion-wise. Note: _____ is preferred over _____ to prevent reduction of the ketone prior to imine formation.
- Digestion: Stir at RT for 24 hours. Monitor via TLC (System: DCM/MeOH 9:1).
- Quench: Adjust pH to <2 with conc. HCl to decompose excess hydride. Then basify to pH >12 with 20% NaOH.
- Extraction: Extract the free base amine into DCM (3 x 50 mL).
- Salt Formation (Optional): Dissolve the oil in minimal dry diethyl ether and bubble dry HCl gas to precipitate 1-(2-fluorophenyl)-2-methylpropylamine hydrochloride (MW: ~203.69 g/mol).

Part 3: Analytical Validation

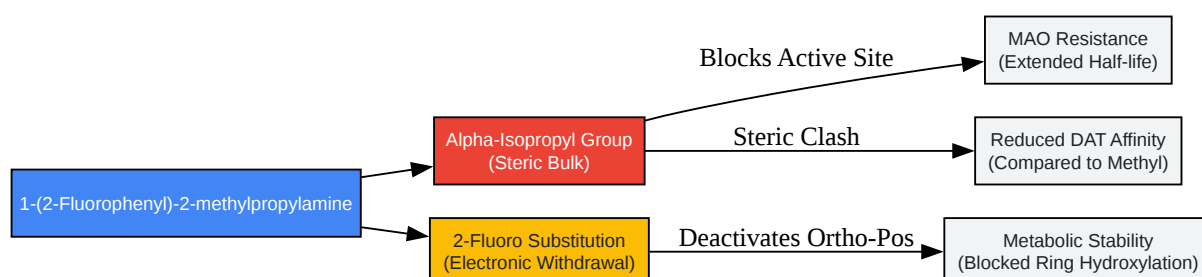
To ensure scientific integrity, the synthesized compound must be validated against the following spectral expectations.

- -NMR (400 MHz,):
 - 0.85-0.95 (d, 6H): Methyl groups of the isopropyl chain.
 - 1.80 (m, 1H): Methine proton of the isopropyl group ().
 - 3.85 (d, 1H): Benzylic proton (). The doublet arises from coupling to the isopropyl methine.
 - 7.00-7.40 (m, 4H): Aromatic protons. The 2-Fluoro substitution creates a complex splitting pattern due to H-F coupling.
- Mass Spectrometry (ESI+):
 - peak at 168.12 m/z.
 - Characteristic fragmentation: Loss of isopropyl group (M-43) or loss of ammonia (M-17).

Part 4: Pharmacological & Structural Implications[5]

The substitution of the alpha-methyl (found in amphetamine) with an alpha-isopropyl group creates distinct pharmacological properties driven by steric hindrance.

4.1 Structure-Activity Relationship (SAR) Logic



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Figure 2: SAR analysis showing how structural modifications influence metabolic stability and transporter affinity.

- **MAO Resistance:** The bulky isopropyl group adjacent to the amine prevents the approach of Monoamine Oxidase enzymes, significantly reducing oxidative deamination rates compared to non-branched phenethylamines.
- **Lipophilicity:** The 2-Fluoro group increases lipophilicity (LogP ~2.65), enhancing Blood-Brain Barrier (BBB) permeability.
- **Receptor Selectivity:** While alpha-methyl analogs (amphetamines) are potent releasers of dopamine/norepinephrine, alpha-isopropyl analogs often show reduced potency at the Dopamine Transporter (DAT) due to the inability of the transporter pocket to accommodate the larger alkyl group, often shifting activity towards purely varying affinities or serving as chemical intermediates.

References

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